N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide
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Overview
Description
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is a compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds contain a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group.
Mechanism of Action
Target of Action
The primary target of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound acts as an inhibitor of acetylcholinesterase . It binds to the enzyme and prevents it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the brain, which can enhance cognitive function .
Biochemical Pathways
The action of this compound affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can enhance the transmission of signals in the cholinergic pathway, which is involved in memory and cognition .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the brain . This can enhance cognitive function, making it a potential treatment for conditions like Alzheimer’s disease, which are characterized by cognitive decline .
Biochemical Analysis
Biochemical Properties
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide has been shown to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . The compound exhibits inhibitory activity against AChE, with an IC50 value of 0.90 µM, indicating its potential as a selective AChE inhibitor . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can hydrolyze acetylcholine .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an AChEI . By inhibiting AChE, the compound can potentially increase the level of acetylcholine in the brain, which could have beneficial effects on cognitive function in AD patients .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . The compound has been confirmed as a selective AChE inhibitor through molecular docking studies . Furthermore, kinetic studies have indicated that the compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under reflux conditions in the presence of a base such as potassium carbonate in acetonitrile.
Introduction of the phenylpiperazine moiety: This step involves the alkylation of the pyrimidine ring with a phenylpiperazine derivative under reflux conditions.
Formation of the nicotinamide group: The final step involves the reaction of the intermediate compound with nicotinic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyrimidine rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes involving acetylcholinesterase.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar structural features.
N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isobutyramide: A structurally related compound with potential medicinal applications.
Uniqueness
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is unique due to its specific combination of the phenylpiperazine and pyrimidine moieties, which confer distinct biological activities and potential therapeutic benefits. Its selective inhibition of acetylcholinesterase, combined with its ability to modulate cognitive functions, makes it a promising candidate for further research and development in the field of neurodegenerative diseases .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c27-19(16-5-4-8-21-13-16)24-17-14-22-20(23-15-17)26-11-9-25(10-12-26)18-6-2-1-3-7-18/h1-8,13-15H,9-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDVGCFXKKZKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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